Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is classified as a small molecule antithrombotic agent. It is primarily used to treat elevated platelet counts associated with conditions such as essential thrombocythemia. Anagrelide was first approved for clinical use in the United States in 1997 and is marketed under brand names like Agrylin and Xagrid .
The synthesis of Anagrelide involves several steps:
Anagrelide has a molecular formula of and a molar mass of approximately 256.08 g/mol . The structure features:
The molecular structure can be visualized through various chemical modeling software or databases that provide 3D representations.
Anagrelide participates in several chemical reactions:
Anagrelide's primary mechanism involves the inhibition of megakaryocyte maturation and platelet production in the bone marrow. It suppresses transcription factors necessary for platelet synthesis and release. Although it inhibits phosphodiesterase 3A, this action does not directly correlate with its platelet-lowering effects; rather, it may contribute to side effects such as vasodilation .
The drug's effects on platelet counts typically manifest within 7 to 14 days post-administration due to its gradual action on megakaryocytes. Dosage adjustments should be made cautiously to avoid rapid changes in platelet levels.
Anagrelide exhibits several notable physical and chemical properties:
Anagrelide is primarily utilized in clinical settings for:
Anagrelide exerts its platelet-lowering effects through selective disruption of megakaryocyte (MK) maturation and proplatelet formation (PPF). Unlike cytoreductive agents that affect multiple hematopoietic lineages, anagrelide specifically targets MK development via its bioactive metabolites. The primary metabolite, 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603), directly impairs PPF – the final stage of platelet budding from mature MKs – without altering MK proliferation or viability [4] [7]. A secondary metabolite, 3-hydroxyanagrelide (BCH24426), inhibits early MK differentiation but exhibits negligible effects on PPF [7]. This dual-phase inhibition is quantified in Table 1.
Mechanistically, anagrelide activates the integrated stress response (ISR) pathway by inducing phosphorylation of eukaryotic initiation factor 2α (eIF2α). This upregulates activating transcription factor 4 (ATF4), which modulates expression of genes critical for MK maturation, including TRIB3 (Tribbles pseudokinase 3). ATF4/TRIB3 activation represses cytoskeletal remodeling proteins essential for PPF, such as myosin light chain (MLC), which undergoes aberrant phosphorylation under anagrelide exposure [5] [6].
Table 1: Anagrelide Metabolite Activities in Megakaryocyte Inhibition
Metabolite | Target Phase | IC₅₀ (nM) | Key Effects |
---|---|---|---|
RL603 | Proplatelet Formation | Not reported | Reduces proplatelet complexity; inhibits actin-myosin contractility |
BCH24426 | Early Differentiation | 44 ± 6 | Blocks megakaryocyte colony development; no effect on migration |
Anagrelide (parent) | Both phases | 26 ± 4 | Suppresses maturation and PPF via metabolite conversion |
Anagrelide was initially classified as a PDE3A inhibitor due to its structural similarity to imidazoquinazolines. PDE3A hydrolyzes cyclic adenosine monophosphate (cAMP), a secondary messenger regulating platelet aggregation and cardiac contractility. While anagrelide and BCH24426 inhibit PDE3A (IC₅₀ = 36 nM and 0.9 nM, respectively), this activity is pharmacologically dissociated from their platelet-lowering effects [7]:
Recent studies reveal that anagrelide’s interaction with PDE3A facilitates a species-specific protein complex with Schlafen 12 (SLFN12). This complex, stabilized only in humans, activates SLFN12’s RNase activity, degrading tRNA and arresting ribosomal function in MKs. This novel mechanism explains anagrelide’s selective thrombocytopenic effect without broad cytotoxicity [3] [6].
Table 2: Selectivity of PDE3A Inhibitors on Platelet Production
Compound | PDE3A IC₅₀ (nM) | MK Differentiation Inhibition | Cardiovascular Effects |
---|---|---|---|
Anagrelide | 36 | Yes (IC₅₀ = 26 nM) | Significant |
BCH24426 | 0.9 | Yes (IC₅₀ = 44 nM) | Significant |
Cilostamide | 15 | No | Moderate |
Milrinone | 200 | No | Significant |
Anagrelide disrupts megakaryopoiesis by repressing master transcriptional regulators GATA-1 and its cofactor FOG-1 (Friend of GATA-1). These zinc-finger proteins drive expression of maturation genes (e.g., GPIX, GPIBB, PF4) and promote MK polyploidization. In essential thrombocythemia (ET), GATA-1/FOG-1 are pathologically upregulated, but anagrelide restores physiological levels through upstream signaling [4] [6]:
Genome-wide transcriptomics identified 328 genes differentially expressed in anagrelide-treated hematopoietic cells. Key downregulated targets include:
Table 3: Key Transcriptional Changes Induced by Anagrelide
Gene Symbol | Function | Regulation | Impact on Megakaryopoiesis |
---|---|---|---|
TRIB3 | Pseudokinase; degrades GATA-1 | Upregulated | Blocks late-stage differentiation |
GATA1 | Master transcription factor | Downregulated | Reduces MK-specific gene expression |
FOG1 | GATA-1 cofactor | Downregulated | Impairs megakaryocytic lineage specification |
ATF4 | Stress-response transcription factor | Upregulated | Induces TRIB3; halts protein synthesis |
CCND1 | G1/S phase cyclin | Downregulated | Arrests cell cycle progression |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7